2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The acetamide group can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro substituents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the acetamide group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products
Substitution: Depending on the substituent introduced, products such as 2-(2-methoxy-6-fluorophenyl)-N,N-diethylacetamide can be formed.
Oxidation: Products like 2-(2-chloro-6-fluorophenyl)acetic acid can be obtained.
Reduction: Products such as 2-(2-chloro-6-fluorophenyl)ethylamine can be formed.
Hydrolysis: The major products are 2-(2-chloro-6-fluorophenyl)acetic acid and diethylamine.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The acetamide group can also participate in hydrogen bonding and other interactions that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)acetic acid
- 2-(2-chloro-6-fluorophenyl)ethylamine
- 2-(2-methoxy-6-fluorophenyl)-N,N-diethylacetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. These substituents can enhance its stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClFNO |
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Molecular Weight |
243.70 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N,N-diethylacetamide |
InChI |
InChI=1S/C12H15ClFNO/c1-3-15(4-2)12(16)8-9-10(13)6-5-7-11(9)14/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
OBOSOTLWGAHWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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